hepcidin TH2-3

Immunomodulation Anti-endotoxin Sepsis Research

Hepcidin TH2-3 (tilapia hepcidin 2-3) is a synthetic 20-mer cyclic antimicrobial peptide (AMP) of sequence QSHLSLCRWCCNCCRSNKGC, originally isolated from Oreochromis mossambicus. It belongs to the teleost hepcidin family and contains three conserved disulfide bonds (Cys7–Cys20, Cys10–Cys13, Cys11–Cys14), yielding a compact, cysteine-stabilized α-sheet structure with a molecular mass of approximately 2.3 kDa and a net charge of +4.

Molecular Formula
Molecular Weight
Cat. No. B1576455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehepcidin TH2-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin TH2-3 Peptide for Antimicrobial, Antiviral, and Antitumor Research: Procurement-Relevant Molecular Profile


Hepcidin TH2-3 (tilapia hepcidin 2-3) is a synthetic 20-mer cyclic antimicrobial peptide (AMP) of sequence QSHLSLCRWCCNCCRSNKGC, originally isolated from Oreochromis mossambicus [1]. It belongs to the teleost hepcidin family and contains three conserved disulfide bonds (Cys7–Cys20, Cys10–Cys13, Cys11–Cys14), yielding a compact, cysteine-stabilized α-sheet structure with a molecular mass of approximately 2.3 kDa and a net charge of +4 [2]. Unlike mammalian hepcidins that primarily regulate iron homeostasis via ferroportin, TH2-3 functions predominantly as an antimicrobial defense peptide with additional immunomodulatory and antitumor properties [3]. Its reproducible solid-phase synthesis and defined disulfide connectivity make it a chemically well-characterized reagent for reproducible biological assays [1].

Why Hepcidin TH2-3 Cannot Be Swapped with TH1-5, TH2-2, or Human Hepcidin: Key Functional Divergence


In-class hepcidin peptides from tilapia (TH1-5, TH2-2, TH2-3) and human hepcidin (hHep) share conserved cysteine scaffolds but diverge markedly in biological function, rendering generic substitution scientifically unsound. Critically, in a comparative LPS-stimulated macrophage model, TH2-3 uniquely suppressed TNF-α release, whereas TH1-5, TH2-2, and hHep all failed to exert the same anti-endotoxin control [1]. Furthermore, TH2-2 completely lacks antimicrobial activity against the bacterial panel tested, despite sharing the hepcidin fold [2]. These differences arise from sequence-specific divergence in the loop and N-terminal regions that dictate target selectivity, cytokine-modulatory signaling (COX-2/PDE4D axis), and pathogen spectrum, making TH2-3 a functionally distinct entity within the tilapia hepcidin family [1].

Hepcidin TH2-3 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


TH2-3 Uniquely Suppresses LPS-Induced TNF-α Whereas TH1-5, TH2-2, and hHep Fail

In a direct head-to-head comparison using LPS-stimulated RAW264.7 murine macrophages, TH2-3 at 100 μg/ml effectively suppressed TNF-α release under pre- and co-treatment conditions at all time points up to 24 h. In contrast, TH1-5, TH2-2, and human hepcidin (hHep), each also tested at 100 μg/ml, failed to control TNF-α release [1]. The differential was calculated as percentage inhibition of TNF-α compared to LPS-only controls, with TH2-3 showing sustained inhibition under pre-treatment conditions, whereas the comparators showed no significant reduction [1].

Immunomodulation Anti-endotoxin Sepsis Research

TH2-3 Engages a COX-2/PDE4D/pERK1/2 Signaling Axis Not Activated by TH1-5, TH2-2, or hHep

TH2-3 uniquely downregulates COX-2 gene expression and concomitantly upregulates PDE4D (cAMP-specific phosphodiesterase 4D), a regulatory relationship not observed with TH1-5, TH2-2, or hHep [1]. In LPS-stimulated RAW264.7 cells, TH2-3 at 100 μg/ml for 24 h reduced COX-2 mRNA levels and increased PDE4D mRNA levels, mirroring the effect of the selective COX-2 inhibitor meloxicam (30 μM). Furthermore, TH2-3 suppressed phosphorylation of ERK1/2 (pERK1/2) at 1 h post-treatment and prevented nuclear accumulation of NF-κB family proteins p65, NF-κB2/p52, and c-Rel [1]. The reduction in intracellular cAMP by TH2-3 or meloxicam supports the negative regulation of PDE4D by COX-2, establishing a mechanistic pathway unique to TH2-3 among the tested hepcidins [1].

Signaling Mechanism COX-2 Pathway NF-κB Regulation

TH2-3 Possesses Antibacterial Activity While TH2-2 Is Inactive, Defining Functional Divergence Within the Tilapia Hepcidin Family

In the foundational characterization study, synthetic TH1-5 and TH2-3 peptides demonstrated antimicrobial activity against several Gram-negative and Gram-positive bacteria, whereas synthetic TH2-2 peptide did not exhibit any detectable antimicrobial activity [1]. In a separate study targeting Riemerella anatipestifer (a Gram-negative duck pathogen), the MIC range for TH2-3 was 100–400 μg/ml and for TH1-5 was 25–400 μg/ml [2]. While TH1-5 showed lower MIC values against some strains, TH2-3 retains activity and, unlike TH2-2, is not functionally inert. Additionally, in a transgenic zebrafish model, TH2-3 overexpression led to significant clearance of Vibrio vulnificus (204) bacterial counts for up to 24 h post-challenge, an in vivo effect that TH2-2 and TH1-5 have not been shown to recapitulate as transgenes [3].

Antimicrobial Peptide Bactericidal Activity Aquaculture Disease

TH2-3 Confers In Vivo Survival Benefit Against Vibrio vulnificus in a Murine Infection Model

In a Balb/C mouse model of V. vulnificus infection, co-treatment with TH2-3 produced a dose-dependent increase in survival. All mice injected with V. vulnificus alone died within 4 days, whereas co-treatment with TH2-3 at 25, 30, 35, 40, 100, and 200 μg/mouse resulted in survival rates of 40%, 50%, 60%, 70%, 60%, and 50%, respectively [1]. The bacteriostatic property of TH2-3 was also compared to the commercial antibiotic tetracycline, confirming that TH2-3 exerts both antimicrobial and immunomodulatory functions in vivo [1]. No comparable in vivo survival data exist for TH1-5 or TH2-2 against V. vulnificus in a mammalian model, making this a unique evidence point for TH2-3.

In Vivo Efficacy Bacterial Sepsis Vibrio vulnificus

TH2-3 Exhibits Selective Antitumor Activity Against Human Fibrosarcoma HT1080 Cells via Membrane Lysis, with Distinct Spectrum Compared to TH1-5

TH2-3, a synthetic 20-mer peptide, specifically inhibited human fibrosarcoma HT1080 cell proliferation and migration in a concentration-dependent manner, as determined by MTT assay, soft-agar colony formation assay, and AO/EtBr staining [1]. Scanning electron microscopy revealed that TH2-3 induces lethal membrane disruption in HT1080 cells, and wound healing assays confirmed decreased cell migration [1]. In contrast, TH1-5 demonstrated antitumor activity against MCF7 breast adenocarcinoma cells (IC50 = 20 μg/ml) and HeLa cervical cancer cells, but induced an inflammatory response in HeLa cells which was not observed in HT1080 cells [2]. This suggests TH2-3 and TH1-5 have partially non-overlapping tumor-type selectivity profiles, with TH2-3 being preferentially active against fibrosarcoma.

Anticancer Peptide Fibrosarcoma Membrane Disruption

TH2-3 Displays Antiviral Activity Against Foot-and-Mouth Disease Virus (FMDV) with Favorable Cytotoxicity Profile Relative to Epinecidin-1

TH2-3 inhibits foot-and-mouth disease virus (FMDV) replication in BHK-21 cells with an IC50 of 25.1 ± 1.5 μg/ml and an IC90 of 78.5 ± 7.6 μg/ml, and a 50% cytotoxic concentration (CC50) of 120.2 ± 2.5 μg/ml, yielding a selectivity index (SI = CC50/IC50) of approximately 4.8 [1]. In the same assay system, epinecidin-1 (Epi-1) exhibits higher antiviral potency (IC50 = 0.6 ± 0.1 μg/ml; IC90 = 12.5 ± 1.1 μg/ml) but also substantially higher cytotoxicity (CC50 = 19.5 ± 3.1 μg/ml), resulting in a higher SI of ~31.4 [2]. The critical differentiator is that TH2-3 has a 6.2-fold higher CC50 than epinecidin-1, meaning it is less inherently cytotoxic to mammalian host cells, which may be advantageous in scenarios where prolonged exposure or higher peptide loads are required [1][2]. Additionally, TH2-3 provides an alternative chemotype for FMDV antiviral screening with a distinct mechanism of action.

Antiviral Peptide FMDV Selectivity Index

Hepcidin TH2-3: Evidence-Backed Research and Industrial Application Scenarios


Anti-Endotoxin and Sepsis Mechanistic Studies Requiring a Peptide with Validated TNF-α Suppression Activity

For researchers investigating LPS-induced septic shock or endotoxin-mediated inflammatory pathways, TH2-3 provides a validated peptide tool that uniquely suppresses TNF-α release in macrophages via the COX-2/PDE4D/pERK1/2 signaling axis, a mechanism not shared by TH1-5, TH2-2, or human hepcidin [1]. The demonstrated in vivo survival benefit in a murine V. vulnificus sepsis model (up to 70% survival vs 0% controls) further supports its use as a positive control or lead compound in anti-sepsis drug discovery programs [2].

Aquaculture Transgenic Disease Resistance Programs Targeting Vibrio and Gram-Negative Bacterial Infections

TH2-3 is the only tilapia hepcidin for which transgenic overexpression in zebrafish has been shown to confer significant clearance of Vibrio vulnificus for up to 24 h post-challenge, with concurrent modulation of key immune genes (Myd88, TLR4a, IL-10, lysozyme) [1]. This makes TH2-3 the preferred transgene candidate for aquaculture species engineering aimed at reducing losses from vibriosis, a major economic burden in finfish and shellfish farming. TH2-2 is not a viable alternative due to its absent antimicrobial activity [2].

Anticancer Peptide Development Targeting Fibrosarcoma and Soft-Tissue Sarcoma Models

TH2-3 selectively inhibits HT1080 human fibrosarcoma cell proliferation and migration through membrane disruption, with downregulation of c-Jun expression, suggesting a specific mechanism of action relevant to soft-tissue sarcomas [1]. Unlike TH1-5, which shows broader activity against breast and cervical cancer lines, TH2-3's fibrosarcoma-focused activity profile makes it a rational choice for research programs targeting mesenchymal-origin tumors where cell membrane composition may favor TH2-3 binding [1][2].

Antiviral Drug Discovery for Foot-and-Mouth Disease Using a Lower-Cytotoxicity Peptide Scaffold

TH2-3 inhibits FMDV replication in BHK-21 cells with an IC50 of 25.1 μg/ml and a CC50 of 120.2 μg/ml, providing a selectivity index of ~4.8 [1]. While less potent than epinecidin-1 (IC50 = 0.6 μg/ml), TH2-3's 6.2-fold higher CC50 makes it a safer starting scaffold for medicinal chemistry optimization aimed at improving antiviral potency while retaining low host cell toxicity [1][2]. The distinct disulfide-bonded hepcidin fold also broadens the chemical diversity available for antiviral screening libraries.

Quote Request

Request a Quote for hepcidin TH2-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.